molecular formula C14H16N2O B1521583 1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one CAS No. 1152510-00-3

1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one

Cat. No. B1521583
CAS RN: 1152510-00-3
M. Wt: 228.29 g/mol
InChI Key: SWXPVGQCJNLZKO-UHFFFAOYSA-N
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Description

The compound “1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with alternating double and single bonds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the pyrazole and phenyl rings. The pyrazole ring would introduce some polarity to the molecule, while the phenyl ring would contribute to its aromaticity .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Therapeutic Agents

The compound is structurally related to imidazole derivatives, which are known for their therapeutic potential . It could serve as a precursor in synthesizing new drugs with potential antibacterial, antifungal, or antiviral properties. Its modification through various chemical reactions could lead to the development of novel pharmacophores.

Materials Science: Advanced Functional Materials

Given its aromatic and heterocyclic characteristics, this compound could be utilized in the synthesis of advanced materials. For instance, it might be incorporated into polymers to enhance their thermal stability or used in the creation of organic semiconductors due to its potential electronic properties .

Analytical Chemistry: Chromatographic Studies

The compound’s unique structure makes it a candidate for use as a standard in chromatographic analysis. It could help in the calibration of equipment or serve as a reference compound in the quantification of similar molecules in complex mixtures .

Pharmacology: Drug Metabolism and Pharmacokinetics

In pharmacological studies, this compound could be used to investigate drug metabolism and pharmacokinetics. Its structural features may influence how it is absorbed, distributed, metabolized, and excreted in biological systems, providing insights into the design of drugs with better pharmacological profiles .

Mechanism of Action

The mechanism of action of this compound is not known as it would depend on its intended use or biological activity .

properties

IUPAC Name

1-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-9-5-6-10(2)14(7-9)16-11(3)13(8-15-16)12(4)17/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXPVGQCJNLZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(C=N2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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